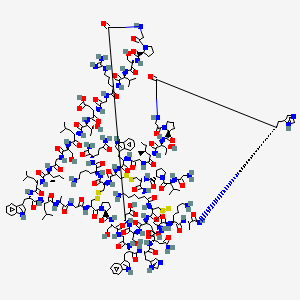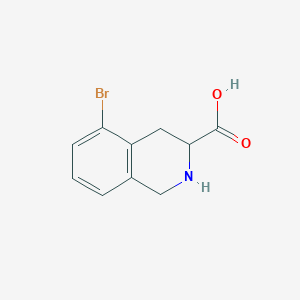
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a diazo group, a benzyloxymethyl group, and a carbamic acid tert-butyl ester moiety. These structural features contribute to its reactivity and versatility in chemical synthesis and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the diazo compound: This step involves the reaction of a suitable precursor with a diazo transfer reagent under controlled conditions to introduce the diazo group.
Introduction of the benzyloxymethyl group:
Formation of the carbamic acid tert-butyl ester: This step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized under specific conditions to form different products.
Reduction: The compound can undergo reduction reactions to modify the diazo group or other functional groups.
Substitution: The benzyloxymethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazo group can lead to the formation of oxo compounds, while reduction can lead to the formation of amines.
Applications De Recherche Scientifique
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE involves its interaction with specific molecular targets. The diazo group can act as a reactive intermediate, participating in various chemical reactions. The benzyloxymethyl group can interact with proteins and enzymes, affecting their activity. The carbamic acid tert-butyl ester moiety can undergo hydrolysis, releasing active intermediates that can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1S)-1-(Benzyloxymethyl)-2-oxo-3-diazopropyl]carbamic acid methyl ester
- N-[(1S)-1-(Benzyloxymethyl)-2-oxo-3-diazopropyl]carbamic acid ethyl ester
- N-[(1S)-1-(Benzyloxymethyl)-2-oxo-3-diazopropyl]carbamic acid isopropyl ester
Uniqueness
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The tert-butyl ester moiety provides steric hindrance, enhancing the compound’s stability and making it suitable for various applications.
Propriétés
Formule moléculaire |
C16H21N3O4 |
|---|---|
Poids moléculaire |
319.36 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-4-diazo-3-oxo-1-phenylmethoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-13(14(20)9-18-17)11-22-10-12-7-5-4-6-8-12/h4-9,13H,10-11H2,1-3H3,(H,19,21)/t13-/m0/s1 |
Clé InChI |
QSUSHJCTLYBLNG-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
SMILES canonique |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(2R,3R,6R)-6-Ethoxy-2-methyloxan-3-YL]acetamide](/img/structure/B1516726.png)


![TERT-BUTYL N-[1-(4-AMINOPHENYL)AZETIDIN-3-YL]CARBAMATE](/img/structure/B1516729.png)



![[4-(4-Chloro-phenyl)-piperazin-1-YL]-(1H-indol-2-YL)-acetic acid](/img/structure/B1516741.png)

